tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
CAS No.:
Cat. No.: VC17620493
Molecular Formula: C15H21N3O2
Molecular Weight: 275.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21N3O2 |
|---|---|
| Molecular Weight | 275.35 g/mol |
| IUPAC Name | tert-butyl 7-aminospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
| Standard InChI | InChI=1S/C15H21N3O2/c1-14(2,3)20-13(19)18-8-15(9-18)7-17-12-10(15)5-4-6-11(12)16/h4-6,17H,7-9,16H2,1-3H3 |
| Standard InChI Key | MUHYGUIWPIEJCU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=CC=C3N |
Introduction
tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a complex organic compound with a distinctive spirocyclic structure. It integrates an azetidine ring fused to an indole moiety, featuring a tert-butyl ester group and an amino group at the 7' position. This unique arrangement of functional groups contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development. The molecular formula of this compound is , with a molecular weight of approximately 276.34 g/mol .
Structural Features
The compound's spirocyclic structure is characterized by:
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Azetidine Ring: A four-membered nitrogen-containing ring that imparts rigidity and influences reactivity.
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Indole Moiety: A bicyclic structure combining a benzene ring and a pyrrole ring, which is common in bioactive molecules.
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tert-Butyl Ester Group: Provides steric bulk and modulates solubility.
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7'-Amino Group: Enhances reactivity and potential for hydrogen bonding.
These structural features contribute to its versatility in synthetic transformations and interactions with biological targets .
Synthesis Pathways
The synthesis of tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate typically involves multi-step processes:
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Formation of the spirocyclic core through cyclization reactions.
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Introduction of the tert-butyl ester group via esterification.
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Functionalization of the amino group at the 7' position.
These steps require precise control over reaction conditions to ensure high yield and purity.
Biological Activity
tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate has shown potential applications in medicinal chemistry due to its unique structural features:
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Drug Development: The spirocyclic framework is often associated with enhanced binding affinity and selectivity for biological targets.
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Pharmacodynamics: Interaction studies suggest potential roles in modulating enzymatic or receptor pathways.
Further investigation into its pharmacokinetics and pharmacodynamics is required to explore therapeutic applications fully .
Applications in Medicinal Chemistry
This compound serves as a lead structure for designing new pharmaceuticals targeting diseases influenced by spirocyclic compounds:
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Potential Therapeutic Areas: Cancer, infectious diseases, and neurological disorders.
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Structure-Activity Relationship (SAR): Modifications at the amino or ester groups can significantly alter biological activity.
Challenges and Future Directions
Although promising, several challenges remain:
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Synthesis Complexity: Multi-step synthesis requires optimization for scalability.
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Biological Evaluation: Comprehensive studies on toxicity, metabolism, and efficacy are needed.
Future research should focus on developing derivatives with improved pharmacological profiles and exploring novel synthetic methodologies.
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